Tris(2,2,2-trifluoroethyl)orthoformate
Overview
Description
Synthesis Analysis
The synthesis of related trifluoroethyl compounds and orthoformates involves various methods. For instance, tris(polynitroalkoxy)chloromethanes, a class of chloroorthoformates, are synthesized by chlorinating tris(polynitroalkoxy)methyl disulfides . This suggests that similar methods could potentially be applied to synthesize tris(2,2,2-trifluoroethyl)orthoformate by substituting the appropriate trifluoroethyl group into the reaction.
Molecular Structure Analysis
The molecular structure of compounds similar to tris(2,2,2-trifluoroethyl)orthoformate can be quite complex. For example, the crystal and molecular structure of tris(ortho-aminobenzoato)aquoyttrium(III) shows a sevenfold coordination around the yttrium atom, which is described by a capped trigonal prism . While this does not directly describe tris(2,2,2-trifluoroethyl)orthoformate, it does highlight the potential for complex geometries in related compounds.
Chemical Reactions Analysis
The chemical reactions involving related compounds show a variety of reactivities. For instance, tris(pentafluorophenyl)boron is used as a catalyst in aldol-type and Michael reactions, as well as Diels–Alder reactions . This indicates that tris(2,2,2-trifluoroethyl)orthoformate may also participate in similar reactions, potentially acting as a reagent or catalyst due to the presence of the trifluoroethyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide a basis for understanding tris(2,2,2-trifluoroethyl)orthoformate. Tris(2-acetoxyethoxy)orthoformate is described as a colorless liquid that is stable and can be stored without special precautions against air and moisture . This suggests that tris(2,2,2-trifluoroethyl)orthoformate may also be a stable liquid under standard conditions, with similar storage capabilities.
Scientific Research Applications
1. Application in Lithium-Ion Batteries
Tris(2,2,2-trifluoroethyl)orthoformate has shown potential in the realm of lithium-ion batteries. A study demonstrated its effectiveness as an additive during the initial activation and cycling of Li-rich-NMC xLi2MnO3–(1−x)LiMO2 cathode in EC/DMC + 1 M LiPF6 electrolyte. This inclusion improved conductivity and viscosity of the electrolyte, indicating promising applications for high-performance batteries (Pires et al., 2015).
2. Role in Organic Synthesis
In organic chemistry, Tris(2,2,2-trifluoroethyl)orthoformate serves as a reagent for the formation of various imines by condensation of amides or amines with carbonyl compounds. This method is noted for its simplicity and efficiency, providing a versatile tool for synthesizing a wide range of organic compounds (Reeves et al., 2015).
3. Analytical Chemistry Applications
In the field of analytical chemistry, Tris(2,2,2-trifluoroethyl)orthoformate has been utilized for amino acid analysis. Specifically, it was used to derive amino acids into N(O)-alkoxycarbonyl alkyl esters, facilitating the rapid separation of enantiomeric isomers by capillary gas chromatography. This method highlights its utility in precise analytical procedures, contributing significantly to the field of chiral analysis (Abe et al., 1996).
4. Electrolyte Development for Safety in Lithium-Ion Batteries
Tris(2,2,2-trifluoroethyl)orthoformate's role extends to the development of safer electrolytes for lithium-ion batteries. It was part of a novel electrolyte formulation containing lithium difluoro(oxalato)borate, propylene carbonate, and fluoroethylene carbonate additive, enhancing safety and performance aspects of lithium-ion batteries. This application demonstrates its potential in enhancing battery technology, particularly in terms of safety and efficiency (Gu et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-[bis(2,2,2-trifluoroethoxy)methoxy]-1,1,1-trifluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F9O3/c8-5(9,10)1-17-4(18-2-6(11,12)13)19-3-7(14,15)16/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESBVSNCDNHMSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395037 | |
Record name | tris(Trifluoroethoxy)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2,2,2-trifluoroethyl)orthoformate | |
CAS RN |
58244-27-2 | |
Record name | Ethane, 1,1′,1′′-[methylidynetris(oxy)]tris[2,2,2-trifluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58244-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tris(Trifluoroethoxy)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2,2,2-trifluoroethyl)orthoformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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